molecular formula C3H8NO5P B129957 2-Amino-3-phosphonopropionic acid CAS No. 5652-28-8

2-Amino-3-phosphonopropionic acid

Cat. No. B129957
CAS RN: 5652-28-8
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-UHFFFAOYSA-N
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Description

2-Amino-3-phosphonopropionic acid is a phosphonate-substituted derivative of aspartic acid, which has been identified as an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis in rat brain slices . This compound is part of a broader class of R-aminophosphonic acids, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid or related group . These compounds have been found to have a wide range of physiological and pathological influences, with applications in fields such as agrochemistry and medicine .

Synthesis Analysis

The enantiomers of 2-amino-3-phosphonopropionic acid have been synthesized to study their stereoselectivity and mechanism of interaction with metabotropic excitatory amino acid receptors . Other related compounds, such as α-aminophosphonic acids with a cis-fused octahydroindole system, have been synthesized using stereodivergent routes . Additionally, the synthesis of [3H]2-amino-4-phosphonobutyric acid has been reported, which is a related compound used to study L-glutamate binding sites .

Molecular Structure Analysis

The molecular structure of 2-amino-3-phosphonopropionic acid and its analogues has been characterized by various methods, including X-ray diffraction analysis . The presence of the phosphonate group imparts a tetrahedral geometry around the phosphorus atom, which is different from the planar geometry of the carboxylic acid group in amino acids . This structural difference is significant in the biological activity of these compounds.

Chemical Reactions Analysis

2-Amino-3-phosphonopropionic acid acts as a stereoselective inhibitor of metabotropic excitatory amino acid receptors, with little affinity for ionotropic receptors . The inhibitory effects of this compound and its analogues are not competitive and are not readily reversed . The difluoromethylenephosphonate moiety has been studied as a phosphate mimic, providing insights into the use of phosphonates in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-phosphonopropionic acid are influenced by the phosphonate group, which is more acidic and has a larger atomic radius than the carboxylic acid group it replaces . The presence of this group also enhances the formation of various protonated complexes with transition metals, as demonstrated by the complexes formed with aminophosphonic acid analogues of aspartic acid and glutamic acid . The phosphonate group's strong chelating properties contribute to the biological activity of these compounds, including their inhibitory properties toward a wide variety of metalloenzymes .

Scientific Research Applications

Inhibition of Excitatory Amino Acid-Stimulated Phosphoinositide Hydrolysis

2-Amino-3-phosphonopropionic acid has been identified as an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis in rat brain slices. The compound exhibits stereoselectivity in its inhibitory activity, with L-2-amino-3-phosphonopropionic acid being more potent than its D-enantiomer. This compound specifically inhibits metabotropic excitatory amino acid receptors while showing little affinity for ionotropic receptors. Its inhibitory effects on phosphoinositide hydrolysis are not competitive and are not readily reversed, indicating a unique mechanism of action (Schoepp et al., 1990).

Effect on Metabotropic Excitatory Amino Acid Receptors in Neonatal Rats

Research indicates that in vivo administration of 2-amino-3-phosphonopropionic acid to neonatal rats leads to selective inhibition of metabotropic excitatory amino acid receptors in brain slices ex vivo. This finding suggests potential applications in studying the function of these receptors in the developing brain (Schoepp & Johnson, 1991).

Metabolism in Mammals

The metabolism of 2-amino-3-phosphonopropionic acid in rats has been studied, revealing the cleavage of the carbon-phosphorus bond and incorporation into various metabolites such as 3-phosphonopyruvic acid and 2-phosphonoacetaldehyde. This suggests a transamination reaction as a key decomposition mechanism in mammals (Horigane et al., 1979).

Effects on Central Neurons

DL-2-Amino-3-phosphonopropionic acid, along with other phosphonic amino acids, has been shown to affect central neurons in rats. These effects appear similar to those observed with carboxylic analogs, suggesting involvement of the same post-synaptic receptors (Bioulac et al., 1977).

Neuroprotection in Cerebral Ischemia

2-Amino-3-phosphonopropionic acid (AP-3), as a metabotropic glutamate receptor antagonist, has shown significant neuroprotection in a gerbil model of global ischemia. This suggests a role of metabotropic glutamate receptors in neurodegeneration following ischemia (Maginn et al., 1995).

Synthesis and Application in Peptide Research

A new synthetic method for optically active 2-amino-3-phosphonopropionic acid from L-serine has been developed. This method facilitated the synthesis of phosphonotripeptides, demonstrating the utility of 2-amino-3-phosphonopropionic acid in peptide research (Bum et al., 1990).

Learning and Memory Enhancement in Rats

2-Amino-3-phosphonopropionic acid and its N-methyl analog have been found to improve learning and memory in rats. This effect was observed in passive avoidance situations, indicating the compound's potential in cognitive enhancement research (Winnicka et al., 1995).

Safety And Hazards

According to the safety data sheet, 2-Amino-3-phosphonopropionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863590
Record name 3-Phosphonoalanine
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Molecular Weight

169.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-3-phosphonopropionic acid
Source Human Metabolome Database (HMDB)
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Product Name

2-Amino-3-phosphonopropionic acid

CAS RN

5652-28-8, 23052-80-4, 20263-06-3
Record name 2-Amino-3-phosphonopropionic acid
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Record name 2-Amino-3-phosphonopropionic acid
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Record name Alanine, 3-phosphono-
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Record name DL-2-Amino-3-phosphonopropionic acid
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Record name 2-AMINO-3-PHOSPHONOPROPIONIC ACID
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Record name 2-Amino-3-phosphonopropionic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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